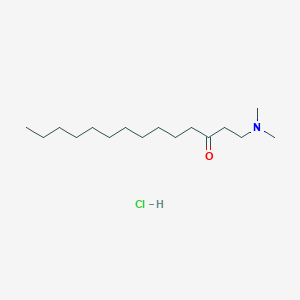
1-(Dimethylamino)tetradecan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)tetradecan-3-one;hydrochloride is a chemical compound with a molecular formula of C16H33NO·HCl. It is a derivative of tetradecanone, where a dimethylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)tetradecan-3-one;hydrochloride typically involves the reaction of tetradecanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)tetradecan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(Dimethylamino)tetradecan-3-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)tetradecan-3-one;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity.
Tetradecanone: The parent compound without the dimethylamino group.
1-(Dimethylamino)-3-tetradecanol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(Dimethylamino)tetradecan-3-one;hydrochloride is unique due to its specific structure, which combines the properties of both dimethylamine and tetradecanone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
88552-92-5 |
|---|---|
Molecular Formula |
C16H34ClNO |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
1-(dimethylamino)tetradecan-3-one;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17(2)3;/h4-15H2,1-3H3;1H |
InChI Key |
ARQILZPSSWYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















